molecular formula C11H19N3 B12933439 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine

Cat. No.: B12933439
M. Wt: 193.29 g/mol
InChI Key: HSDRRJDBLSJHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The compound’s unique framework makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrrole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and amination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for industrial production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolo[1,2-b]pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H19N3/c1-8(2)10(7-12)11-6-9-4-3-5-14(9)13-11/h6,8,10H,3-5,7,12H2,1-2H3

InChI Key

HSDRRJDBLSJHCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C1=NN2CCCC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.